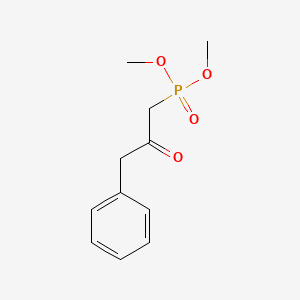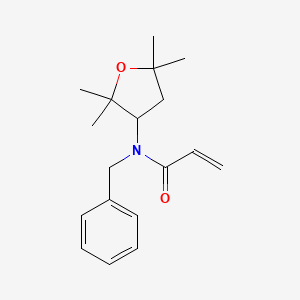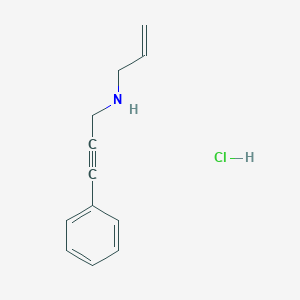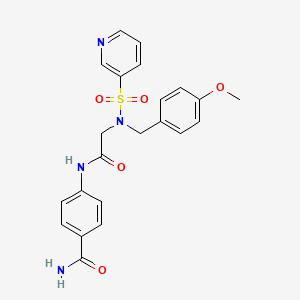![molecular formula C28H39N3OSn B2444129 2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one CAS No. 2211903-84-1](/img/structure/B2444129.png)
2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KX-01-191 ist eine chemische Verbindung, die für ihre Rolle als Zinn-Vorläufer bekannt ist. Sie hat die Summenformel C₂₈H₃₉N₃OSn und ein Molekulargewicht von 552,34 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat in verschiedenen Anwendungen, insbesondere im Bereich der Krebsforschung, Potenzial gezeigt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KX-01-191 beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen. Eine der wichtigsten Methoden beinhaltet die Verwendung von Boronsäureestern und schnellen kupferkatalysierten Reaktionen bei Raumtemperatur . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von KX-01-191 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlicher Ausrüstung, um Konsistenz und Qualität zu gewährleisten. Die Verbindung wird in der Regel bei -20 °C in Pulverform gelagert, um eine langfristige Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
KX-01-191 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Oxidationszustand des Zinnatoms zu verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome durch verschiedene Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Katalysatoren: Kupferkatalysatoren werden häufig bei der Synthese und Modifikation von KX-01-191 verwendet.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen verschiedene Zinnoxide ergeben, während Substitutionsreaktionen verschiedene Organozinnverbindungen produzieren können.
Wissenschaftliche Forschungsanwendungen
KX-01-191 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Vorläufer bei der Synthese anderer Organozinnverbindungen eingesetzt.
Biologie: Für seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Industrie: Bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
KX-01-191 entfaltet seine Wirkungen durch die Hemmung von Src-Familie-Kinasen und Tubulin-Polymerisation. Diese doppelte Hemmung stört zelluläre Signalwege und mitotische Prozesse, was zu einem Zellzyklus-Arrest und Apoptose führt . Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Wirkmechanismus
KX-01-191 exerts its effects by inhibiting Src family kinases and tubulin polymerization. This dual inhibition disrupts cellular signaling pathways and mitotic processes, leading to cell cycle arrest and apoptosis . The compound targets specific molecular pathways involved in cancer cell proliferation and survival, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tirbanibulin: Ein weiterer dualer Hemmer von Src-Kinase und Tubulin-Polymerisation, der zur Behandlung von aktinischer Keratose eingesetzt wird.
KX2-391: Eine ähnliche Verbindung mit potenter antiproliferativer Aktivität gegen verschiedene Krebsarten.
Einzigartigkeit von KX-01-191
KX-01-191 zeichnet sich durch seine spezifische Molekülstruktur und die doppelte Hemmwirkung auf Src-Kinasen und Tubulin aus. Diese einzigartige Kombination ermöglicht es, Krebszellen effektiv anzugreifen und die Grenzen anderer Src-Hemmer zu überwinden .
Eigenschaften
IUPAC Name |
2-(4-tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N3O.3C4H9.Sn/c20-16-12-7-4-8-13-14(12)19(10-9-17-16)15(18-13)11-5-2-1-3-6-11;3*1-3-4-2;/h2-8H,9-10H2,(H,17,20);3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQSHPQTNVDAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)

![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
![N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2444055.png)

![4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2444058.png)
![4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)


![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)
